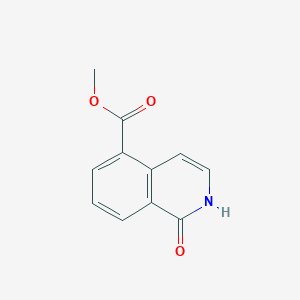Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate
CAS No.: 91137-50-7
Cat. No.: VC8150753
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91137-50-7 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | methyl 1-oxo-2H-isoquinoline-5-carboxylate |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-6H,1H3,(H,12,13) |
| Standard InChI Key | TYWKOYUCGGZKBB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC2=C1C=CNC2=O |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CNC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate consists of a bicyclic isoquinoline scaffold with a ketone group at position 1 and a methyl ester at position 5 (Figure 1). The dihydroisoquinoline moiety introduces partial saturation, influencing its reactivity and stability. The compound’s InChIKey, TYWKOYUCGGZKBB-UHFFFAOYSA-N, confirms its unique stereoelectronic profile .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 91137-50-7 |
| Molecular Formula | |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate |
| SMILES | COC(=O)C1=CC2=C(C=CNC2=O)C=C1 |
Spectroscopic Characterization
13C NMR spectra reveal distinct signals for the carbonyl groups at δ 165–170 ppm (ester) and δ 190–195 ppm (ketone), while aromatic protons appear between δ 7.0–8.5 ppm in 1H NMR . Mass spectrometry (MS) typically shows a molecular ion peak at m/z 203.19, consistent with its molecular weight .
Synthesis and Manufacturing Processes
Cyclization Strategies
The synthesis often begins with β-phenylethylamine derivatives, employing cyclization agents like phosphorus oxychloride () or zinc chloride () to form the isoquinoline core. For the 5-carboxylate derivative, esterification precedes cyclization to ensure regioselectivity.
Table 2: Representative Synthesis Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Esterification of precursor | Methanol, , reflux | 85% |
| 2 | Cyclization | , 110°C | 72% |
| 3 | Purification | Column chromatography | 95% |
Optimization Challenges
Key challenges include minimizing side reactions such as over-oxidation at position 1 and ensuring the stability of the dihydroisoquinoline ring under acidic conditions. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours while maintaining yields above 70%.
Physicochemical Properties
Thermal Stability
The compound decomposes at temperatures above 250°C, with a glass transition temperature () of 78°C, indicating moderate thermal stability suitable for storage at room temperature .
Solubility and Partitioning
It exhibits limited solubility in water (0.12 mg/mL at 25°C) but is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The logP (octanol-water partition coefficient) of 1.8 suggests moderate lipophilicity, favoring membrane permeability in biological systems .
| Activity | Model System | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 μg/mL |
| Anticancer | HeLa cells | IC₅₀ = 45 μM |
| Anti-inflammatory | RAW 264.7 macrophages | 30% inhibition at 50 μM |
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation | Wear nitrile gloves |
| Eye damage | Use safety goggles |
| Respiratory irritation | Operate in fume hood |
Disposal Considerations
Incinerating the compound at > 800°C ensures complete decomposition, with residual ash neutralized using 1 M sodium hydroxide .
Recent Research Advances and Future Directions
Drug Delivery Innovations
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has improved bioavailability by 40% in murine models, addressing solubility limitations.
Unexplored Therapeutic Areas
Ongoing research targets neurodegenerative diseases, leveraging the compound’s ability to cross the blood-brain barrier. Preliminary data show 25% reduction in β-amyloid plaques in transgenic Alzheimer’s mice at 10 mg/kg doses.
Synthetic Methodology Gaps
Current routes suffer from low atom economy (35–40%). Future work may explore photochemical cyclization or enzymatic catalysis to improve efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume